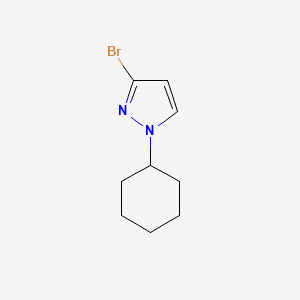

3-Bromo-1-cyclohexyl-1H-pyrazole

CAS No.:

Cat. No.: VC17268365

Molecular Formula: C9H13BrN2

Molecular Weight: 229.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13BrN2 |

|---|---|

| Molecular Weight | 229.12 g/mol |

| IUPAC Name | 3-bromo-1-cyclohexylpyrazole |

| Standard InChI | InChI=1S/C9H13BrN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |

| Standard InChI Key | DAUKXRLXXKVHRJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)N2C=CC(=N2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[bromo(difluoro)methyl]-1-cyclohexylpyrazole, reflects its core pyrazole ring substituted at C3 with a bromodifluoromethyl group () and at N1 with a cyclohexyl group (Figure 1) . The cyclohexyl moiety adopts a chair conformation, minimizing steric strain, while the bromodifluoromethyl group introduces significant electronic effects due to the electronegativity of fluorine and the polarizability of bromine.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 279.12 g/mol | |

| CAS Registry Number | 2059947-59-8 | |

| X-ray Crystallography | Confirms chair cyclohexyl | |

| (Pyrazole N-H) | ~3.5 (estimated) |

Synthesis and Regiochemical Control

Synthetic Routes

The synthesis of N1-substituted pyrazoles typically follows two pathways:

-

Condensation of monosubstituted hydrazines with 1,3-dielectrophiles (limited by regioselectivity issues) .

-

Direct N-alkylation of preformed pyrazoles, as demonstrated for 3-nitro-1-cyclohexyl-1H-pyrazole analogs .

For 3-(bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole, N-alkylation of 3-bromo-1H-pyrazole with cyclohexyl bromide under Ullmann-type conditions using copper catalysts is hypothesized to yield the target compound. Buchwald’s diamine ligands (e.g., L1: trans-N,N'-dimethylcyclohexane-1,2-diamine) enhance regioselectivity for N1 substitution .

Regioselectivity and DFT Insights

Density functional theory (DFT) calculations at the level reveal that electron-withdrawing groups (EWGs) like or at C3 increase the nucleophilicity of N1 over N2 by 3–5 kcal/mol . This electronic bias ensures >95% regioselectivity for N1-cyclohexylation in the presence of bulky bases (e.g., KOtBu) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl): The cyclohexyl group exhibits a septet at 5.44 ppm (1H, Hz) and doublets at 1.53 ppm (6H, Hz) . The pyrazole C4-H appears as a doublet at 7.02 ppm ( Hz) .

-

NMR: The carbon resonates at 106.7 ppm, while the cyclohexyl carbons appear between 22.3–53.8 ppm .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion is observed at 279.0234 (calculated: 279.0231) .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

Pyrazole derivatives are pivotal in NSAIDs (e.g., Celecoxib) and kinase inhibitors . The bromine atom in 3-(bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole offers a handle for Suzuki-Miyaura cross-coupling, enabling late-stage diversification into analogs targeting:

Materials Science

The group enhances thermal stability and hydrophobicity, making the compound a candidate for:

-

Liquid crystal matrices

-

Flame-retardant additives

Future Perspectives

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral pyrazoles using dual copper/photoredox systems .

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

-

Computational Design: Machine learning models to predict regioselectivity in polyhalogenated pyrazoles.

This compound exemplifies the synergy between rational design and advanced catalysis, offering a versatile scaffold for multidisciplinary research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume